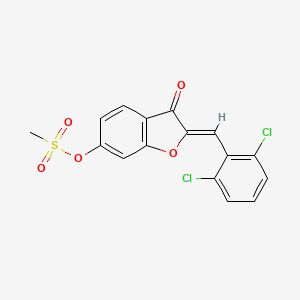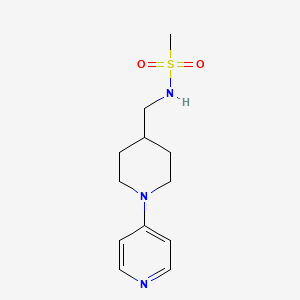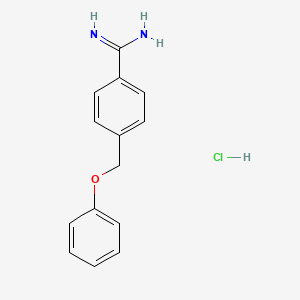![molecular formula C22H24N2O4 B2856775 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile CAS No. 1241311-47-6](/img/structure/B2856775.png)
4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Screening
One study outlines the synthesis of novel azetidin-2-ones, showcasing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This highlights the potential of such compounds in developing antifungal agents with significant structure-activity relationships (SAR) trends (Gupta & Halve, 2015).
Chemical Reactivity
Another research effort demonstrates the nucleophilic cleavage of the amide bond of β-lactams, including compounds related to the specified chemical structure. This study provides insights into the chemical behavior of β-lactams, opening avenues for further chemical transformations (Kano, Ebata, & Shibuya, 1979).
Antimicrobial Properties
Research on N/C-4 substituted azetidin-2-ones indicates their efficacy as antimicrobial agents. Compounds in this class were synthesized and tested against microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, revealing potent antimicrobial activity and providing a foundation for new antimicrobial drug development (Halve, Bhadauria, & Dubey, 2007).
Synthetic Methodology
The preparation of compounds like 3-bromo-4-isobutyloxyphenyl carbothioamide, a significant intermediate in synthesizing biologically active molecules, demonstrates the versatility and utility of similar compounds in synthetic organic chemistry. This work illustrates a rapid synthetic method, optimizing the process for higher yields (Wang et al., 2016).
properties
IUPAC Name |
4-[1-(4-methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-13-4-3-12-24-20(17-6-5-7-19(14-17)27-2)21(22(24)25)28-18-10-8-16(15-23)9-11-18/h5-11,14,20-21H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOGLIZLNKXXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC=C(C=C2)C#N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)

![N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2856695.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)


![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)


![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)

